molecular formula C6H7IN2O B1390506 4-Iodo-5-methoxypyridin-3-amine CAS No. 1045855-66-0

4-Iodo-5-methoxypyridin-3-amine

Cat. No.: B1390506
CAS No.: 1045855-66-0
M. Wt: 250.04 g/mol
InChI Key: SCHIBSNVRCPAFQ-UHFFFAOYSA-N
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Description

4-Iodo-5-methoxypyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. It contains a pyridine ring with an iodine atom and a methoxy group attached to it. The empirical formula of this compound is C6H7IN2O, and it has a molecular weight of 250.04 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Iodo-5-methoxypyridin-3-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various pyridine derivatives .

Industrial Production Methods

the Suzuki-Miyaura cross-coupling reaction is a likely candidate for large-scale production due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methoxypyridin-3-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using various reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Commonly used in the Suzuki-Miyaura reaction.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-Iodo-5-methoxypyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for 4-Iodo-5-methoxypyridin-3-amine is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways relevant to its chemical structure. For example, it may interact with enzymes or receptors involved in biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methoxypyridin-3-amine
  • 2-Iodo-5-methoxypyridine
  • 6-Iodo-5-methoxypyridin-3-ol
  • 3-Iodo-4-methoxypyridine

Uniqueness

4-Iodo-5-methoxypyridin-3-amine is unique due to the presence of both an iodine atom and a methoxy group on the pyridine ring.

Properties

IUPAC Name

4-iodo-5-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHIBSNVRCPAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670124
Record name 4-Iodo-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045855-66-0
Record name 4-Iodo-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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